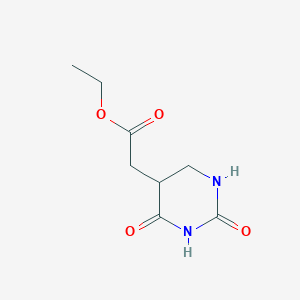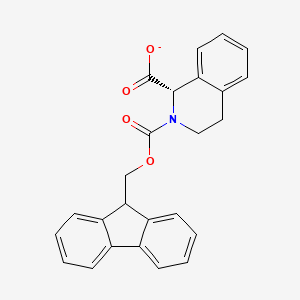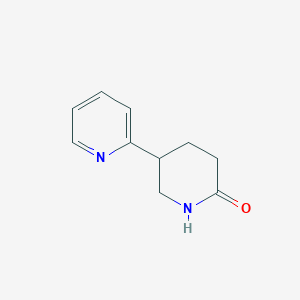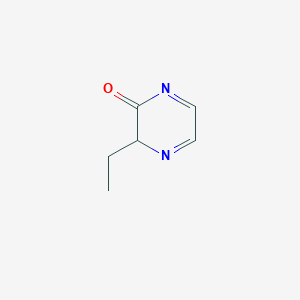
Molecular hydrogen;tritio thiohypoiodite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular hydrogen;tritio thiohypoiodite is a compound that combines molecular hydrogen (H₂) with tritio thiohypoiodite Molecular hydrogen is a diatomic molecule consisting of two hydrogen atoms, while tritio thiohypoiodite is a compound that includes tritium, sulfur, and iodine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molecular hydrogen;tritio thiohypoiodite typically involves the reaction of tritium-labeled hydrogen with thiohypoiodite compounds. The reaction conditions often require a controlled environment to ensure the stability of tritium and to prevent unwanted side reactions. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using specialized equipment to handle tritium safely. The production process must adhere to strict safety regulations due to the radioactive nature of tritium. Techniques such as gas-phase reactions and liquid-phase synthesis may be employed, depending on the desired purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Molecular hydrogen;tritio thiohypoiodite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The iodine or sulfur atoms in the compound can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions may yield higher oxidation state compounds, while reduction reactions produce lower oxidation state products. Substitution reactions result in the formation of new compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Molecular hydrogen;tritio thiohypoiodite has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialized materials and as a tracer in environmental studies.
Wirkmechanismus
The mechanism by which molecular hydrogen;tritio thiohypoiodite exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. The compound may also modulate signaling pathways and gene expression, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Molecular hydrogen;tritio thiohypoiodite can be compared with other similar compounds, such as:
Molecular hydrogen: Known for its antioxidant properties and therapeutic potential.
Thiohypoiodite compounds: Used in various chemical reactions and industrial applications.
Tritium-labeled compounds: Employed as tracers in scientific research due to their radioactive properties.
The uniqueness of this compound lies in its combination of molecular hydrogen and tritio thiohypoiodite, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound with intriguing chemical properties and diverse applications in scientific research, medicine, and industry Its synthesis, chemical reactions, and mechanisms of action make it a valuable subject of study, and its comparison with similar compounds highlights its unique characteristics
Eigenschaften
Molekularformel |
H27IS |
|---|---|
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
molecular hydrogen;tritio thiohypoiodite |
InChI |
InChI=1S/HIS.13H2/c1-2;;;;;;;;;;;;;/h2H;13*1H/i2T;;;;;;;;;;;;; |
InChI-Schlüssel |
BBGHIYYZTGQVLP-FHLPKGGPSA-N |
Isomerische SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[3H]SI |
Kanonische SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].SI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)



![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)




